1,2-Dichlorononane

Description

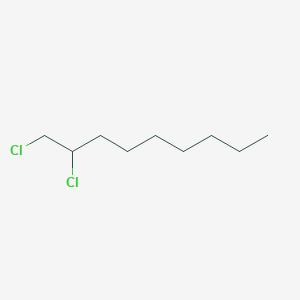

1,2-Dichlorononane (CAS: 56375-96-3) is a chlorinated alkane with the molecular formula C₉H₁₈Cl₂ and a molecular weight of 197.15 g/mol. It consists of a nine-carbon chain with two chlorine atoms attached to adjacent carbon atoms (positions 1 and 2). The compound is primarily used in research and industrial applications as an intermediate in organic synthesis or a solvent for nonpolar substances.

Properties

CAS No. |

56375-96-3 |

|---|---|

Molecular Formula |

C9H18Cl2 |

Molecular Weight |

197.14 g/mol |

IUPAC Name |

1,2-dichlorononane |

InChI |

InChI=1S/C9H18Cl2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-8H2,1H3 |

InChI Key |

SAWALGNBNOPQEB-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(CCl)Cl |

Canonical SMILES |

CCCCCCCC(CCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1-Dichlorononane

- Molecular Structure: Unlike the vicinal (1,2) chlorine arrangement, 1,1-dichlorononane has geminal (1,1) chlorines on the same carbon.

- Synthesis: 1,1-Dichlorononane is synthesized via radical deboronative chlorination, yielding a 73% efficiency as a colorless oil .

- Reactivity: The geminal configuration reduces steric hindrance but may limit elimination reactions compared to 1,2-dichlorononane.

- Physical Properties : Both isomers share the same molecular weight (197.15 g/mol) but differ in boiling points due to structural asymmetry.

1,2-Dichloropropane (Propylene Dichloride)

- Molecular Formula : C₃H₆Cl₂ (smaller carbon chain).

- Boiling Point: 96°C (significantly lower than this compound due to shorter chain length) .

- Applications : Widely used as a solvent, degreaser, and precursor for perchloroethylene.

1,2-Dichloroethane (Ethylene Dichloride)

- Molecular Formula : C₂H₄Cl₂ .

- Boiling Point: 83.5°C, making it highly volatile compared to this compound .

- Industrial Use : Key precursor for PVC production and historically used as a leaded gasoline additive .

- Health Risks: Linked to CNS depression, liver/kidney damage, and carcinogenicity in high-dose animal models .

Physicochemical and Environmental Properties

Table 1: Comparative Data for Dichlorinated Alkanes

| Compound | CAS RN | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|

| This compound | 56375-96-3 | C₉H₁₈Cl₂ | 242.89 (est.) | 1.0136 (est.) | Organic synthesis, solvents |

| 1,1-Dichlorononane | N/A | C₉H₁₈Cl₂ | ~235 (est.) | 1.01 (est.) | Research intermediates |

| 1,2-Dichloropropane | 78-87-5 | C₃H₆Cl₂ | 96 | 1.156 | Degreasing, chemical synthesis |

| 1,2-Dichloroethane | 107-06-2 | C₂H₄Cl₂ | 83.5 | 1.235 | PVC production, solvents |

Key Findings:

Chain Length Impact: Longer carbon chains (e.g., nonane derivatives) exhibit higher boiling points and lower volatility compared to shorter analogs (ethane, propane) due to increased van der Waals interactions .

Chlorine Position : Vicinal dichlorides (1,2) are more reactive in elimination reactions (e.g., dehydrohalogenation) than geminal (1,1) isomers .

Environmental Persistence: Shorter-chain dichlorinated compounds (e.g., 1,2-dichloroethane) degrade faster in microbial systems (e.g., Dehalogenimonas spp.) compared to longer-chain derivatives like this compound, which may persist due to hydrophobicity .

Toxicological and Regulatory Considerations

- 1,2-Dichloroethane: Designated a probable human carcinogen by the EPA, with evidence of mammary and lung tumors in rodents .

- Regulatory Status : 1,2-Dichloropropane is under evaluation as a high-priority substance by the EPA due to widespread environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.